Imeglimin vs. Metformin: Differential Enhancement of Insulin Secretion and GIP in Head-to-Head Randomized Trial
In a 24-week head-to-head randomized controlled trial, imeglimin (2000 mg/day) increased insulin secretion whereas metformin (1000 mg/day) did not, and imeglimin uniquely enhanced total and active GIP secretion—a dual incretin effect not observed with metformin [1].
| Evidence Dimension | Insulin secretion change during OGTT |
|---|---|
| Target Compound Data | Increased (significant) |
| Comparator Or Baseline | Metformin: no significant increase |
| Quantified Difference | Qualitative difference: imeglimin increased insulin levels; metformin did not |
| Conditions | 24-week RCT; T2D patients; OGTT pre- and post-treatment |
Why This Matters
Procurement decisions for research on insulinotropic mechanisms or incretin biology require imeglimin specifically; metformin cannot replicate the dual GLP-1/GIP augmentation effect.
- [1] Ishida Y, et al. Differential effects of imeglimin and metformin on insulin and incretin secretion—An exploratory randomized controlled trial. Diabetes Obes Metab. 2024;27(2):856-865. View Source
